molecular formula C42H81N15O8 B14189080 L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- CAS No. 835632-62-7

L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-

Cat. No.: B14189080
CAS No.: 835632-62-7
M. Wt: 924.2 g/mol
InChI Key: ANZDZTSJIXHDGW-POFDKVPJSA-N
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Description

L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- is a synthetic peptide composed of one L-Histidine and six L-lysyl residues. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. L-Histidine is a positively charged amino acid known for its role in protein structure and function, while L-lysyl is another positively charged amino acid that plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid (L-Histidine) to attach.

    Coupling: Each L-lysyl residue is sequentially coupled to the growing peptide chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).

    Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) to produce the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:

    Oxidation: The imidazole ring of L-Histidine can be oxidized under specific conditions.

    Reduction: The peptide can be reduced to break disulfide bonds if present.

    Substitution: Amino groups in L-lysyl residues can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various alkylating agents.

Major Products

    Oxidation: Oxidized histidine derivatives.

    Reduction: Reduced peptide with broken disulfide bonds.

    Substitution: Alkylated lysine residues.

Scientific Research Applications

L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- involves its interaction with various molecular targets. The imidazole ring of L-Histidine can coordinate with metal ions, influencing enzyme activity and protein structure. The positively charged L-lysyl residues can interact with negatively charged molecules, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-: A shorter peptide with similar properties.

    L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-: Another shorter peptide with fewer L-lysyl residues.

Properties

CAS No.

835632-62-7

Molecular Formula

C42H81N15O8

Molecular Weight

924.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C42H81N15O8/c43-19-7-1-13-29(49)36(58)52-30(14-2-8-20-44)37(59)53-31(15-3-9-21-45)38(60)54-32(16-4-10-22-46)39(61)55-33(17-5-11-23-47)40(62)56-34(18-6-12-24-48)41(63)57-35(42(64)65)25-28-26-50-27-51-28/h26-27,29-35H,1-25,43-49H2,(H,50,51)(H,52,58)(H,53,59)(H,54,60)(H,55,61)(H,56,62)(H,57,63)(H,64,65)/t29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

ANZDZTSJIXHDGW-POFDKVPJSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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